molecular formula C12H15BrN2O B12340995 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No.: B12340995
M. Wt: 283.16 g/mol
InChI Key: HWYDPIKLXDKVRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . It is characterized by the presence of a bromine atom and a piperazine ring substituted with a methyl group, attached to a benzaldehyde core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the bromination of 4-(4-methylpiperazin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or water.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 2-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid.

    Reduction: Formation of 2-Bromo-4-(4-methylpiperazin-1-yl)benzyl alcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and piperazine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3

InChI Key

HWYDPIKLXDKVRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

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